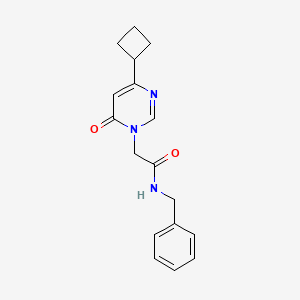
3-(4-Chloro-2,6-dimethylphenyl)-1-methyl-1-(thiolan-3-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chloro-2,6-dimethylphenyl)-1-methyl-1-(thiolan-3-yl)urea, also known as CDU, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is of interest due to its unique chemical structure and potential applications in various fields, including pharmacology, biochemistry, and physiology.
Wirkmechanismus
The mechanism of action of 3-(4-Chloro-2,6-dimethylphenyl)-1-methyl-1-(thiolan-3-yl)urea is not fully understood, but it is thought to involve the inhibition of certain enzymes and pathways in cells. 3-(4-Chloro-2,6-dimethylphenyl)-1-methyl-1-(thiolan-3-yl)urea has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in cells. 3-(4-Chloro-2,6-dimethylphenyl)-1-methyl-1-(thiolan-3-yl)urea has also been shown to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes.
Biochemical and Physiological Effects:
3-(4-Chloro-2,6-dimethylphenyl)-1-methyl-1-(thiolan-3-yl)urea has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 3-(4-Chloro-2,6-dimethylphenyl)-1-methyl-1-(thiolan-3-yl)urea can inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (programmed cell death) in these cells. 3-(4-Chloro-2,6-dimethylphenyl)-1-methyl-1-(thiolan-3-yl)urea has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines in cells.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-Chloro-2,6-dimethylphenyl)-1-methyl-1-(thiolan-3-yl)urea has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified to a high degree of purity. 3-(4-Chloro-2,6-dimethylphenyl)-1-methyl-1-(thiolan-3-yl)urea is also relatively stable, which makes it suitable for use in long-term experiments. However, 3-(4-Chloro-2,6-dimethylphenyl)-1-methyl-1-(thiolan-3-yl)urea does have some limitations, including its potential toxicity and the need for further studies to fully understand its mechanisms of action.
Zukünftige Richtungen
There are several future directions for the study of 3-(4-Chloro-2,6-dimethylphenyl)-1-methyl-1-(thiolan-3-yl)urea. One area of interest is in the development of 3-(4-Chloro-2,6-dimethylphenyl)-1-methyl-1-(thiolan-3-yl)urea-based drugs for the treatment of cancer and inflammation. Another area of interest is in the study of the mechanisms of action of 3-(4-Chloro-2,6-dimethylphenyl)-1-methyl-1-(thiolan-3-yl)urea and its potential use as a tool for studying the mechanisms of action of other drugs. Further studies are also needed to fully understand the toxicity and safety profile of 3-(4-Chloro-2,6-dimethylphenyl)-1-methyl-1-(thiolan-3-yl)urea.
Synthesemethoden
3-(4-Chloro-2,6-dimethylphenyl)-1-methyl-1-(thiolan-3-yl)urea can be synthesized through a multistep process that involves the reaction of 4-chloro-2,6-dimethylphenyl isocyanate with thiolan-3-amine to form the intermediate 3-(4-chloro-2,6-dimethylphenyl)-1-methyl-1-(thiolan-3-yl)urea. This intermediate can then be further purified to obtain the final product, 3-(4-Chloro-2,6-dimethylphenyl)-1-methyl-1-(thiolan-3-yl)urea.
Wissenschaftliche Forschungsanwendungen
3-(4-Chloro-2,6-dimethylphenyl)-1-methyl-1-(thiolan-3-yl)urea has been studied extensively for its potential use in scientific research. One of the primary areas of interest is in the field of pharmacology, where 3-(4-Chloro-2,6-dimethylphenyl)-1-methyl-1-(thiolan-3-yl)urea has been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammation. 3-(4-Chloro-2,6-dimethylphenyl)-1-methyl-1-(thiolan-3-yl)urea has also been studied for its potential use as a tool for studying the mechanisms of action of various drugs.
Eigenschaften
IUPAC Name |
3-(4-chloro-2,6-dimethylphenyl)-1-methyl-1-(thiolan-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2OS/c1-9-6-11(15)7-10(2)13(9)16-14(18)17(3)12-4-5-19-8-12/h6-7,12H,4-5,8H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYIHSHNRYASXJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)N(C)C2CCSC2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chloro-2,6-dimethylphenyl)-1-methyl-1-(thiolan-3-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(1,2,3,4-Tetrahydroisoquinoline-3-carbonyl)piperidin-4-yl]pyrrolidin-2-one;hydrochloride](/img/structure/B7630767.png)
![1-[1-(2,3-Dihydro-1-benzofuran-3-yl)ethyl]-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7630778.png)



![2-[4-[6-(Cyclopropylmethylamino)pyrimidin-4-yl]piperazin-1-yl]propan-1-ol](/img/structure/B7630806.png)
![N-[(1-benzylimidazol-2-yl)methyl]-2-morpholin-4-ylpyridin-3-amine](/img/structure/B7630814.png)
![1-[[6-(Dimethylamino)pyridin-2-yl]methyl]-3-(3-methylsulfanylcyclopentyl)urea](/img/structure/B7630818.png)
![3-(6-methoxy-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazin-4-yl)-N-methylpropanamide](/img/structure/B7630832.png)


![2-[(5-Methyl-1,2-oxazol-3-yl)methyl]-6-(trifluoromethyl)pyridazin-3-one](/img/structure/B7630852.png)

![(2,5-Difluoro-4-methylphenyl)-[2-(2-hydroxypropyl)pyrrolidin-1-yl]methanone](/img/structure/B7630879.png)